Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane

Beschreibung

Chemical Identity and Nomenclature

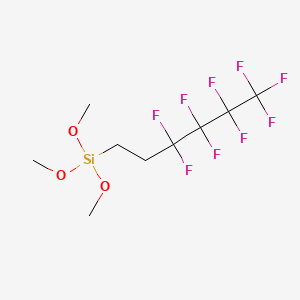

This compound possesses the Chemical Abstracts Service registry number 85877-79-8 and exhibits a molecular formula of C₉H₁₃F₉O₃Si. The compound demonstrates a molecular weight of 368.27 grams per mole, establishing its position among medium-molecular-weight organosilicon compounds. The International Union of Pure and Applied Chemistry designation for this compound follows the systematic nomenclature as this compound, reflecting its structural composition of a silicon atom bonded to three methoxy groups and one nonafluorinated hexyl chain.

The compound exhibits multiple synonymous designations across scientific literature and commercial applications. Alternative nomenclature includes 3,3,4,4,5,5,6,6,6-nonafluorohexyltrimethoxysilane, reflecting the position-specific fluorination pattern within the hexyl chain. Additional systematic names encompass nonafluoro-1,1,2,2-tetrahydrohexyltrimethoxysilane and (1,1,2,2-tetrahydrononafluorohexyl)trimethoxysilane, emphasizing the selective fluorination pattern that leaves the first two carbon atoms in their hydrogenated state. Commercial designations often utilize abbreviated forms such as Dow Corning B 3958, representing specific formulations or purities developed by industrial manufacturers.

The structural architecture of this compound exhibits a distinctive molecular arrangement where nine fluorine atoms occupy specific positions along a six-carbon chain, creating a perfluorinated segment connected to a silicon center through a non-fluorinated ethylene bridge. This arrangement results in the Simplified Molecular Input Line Entry System representation as COSi(OC)OC, illustrating the precise spatial organization of atoms within the molecule. The compound demonstrates hydrolytic sensitivity classified as level 7, indicating slow reactivity with moisture and water, which influences its storage requirements and handling procedures.

Historical Context and Discovery

The development of this compound emerged from broader research initiatives in fluorotelomer chemistry during the late twentieth century, particularly focusing on creating surface modification agents with enhanced environmental resistance properties. The compound's initial synthesis and characterization occurred within the context of advancing perfluoroalkyl silane chemistry, building upon earlier discoveries in organofluorine compound development that demonstrated the unique properties imparted by fluorinated carbon chains. Research efforts concentrated on developing compounds that could effectively bridge the gap between organic and inorganic materials while providing superior performance characteristics compared to traditional silane coupling agents.

The intellectual foundation for this compound traces back to systematic investigations into fluorotelomer silanes, where researchers explored various chain lengths and fluorination patterns to optimize surface modification properties. Early developmental work focused on understanding the relationship between fluorinated chain length and resulting surface energy modifications, leading to the identification of the nonafluorohexyl configuration as particularly effective for specific applications. The compound represents part of a broader family of fluorotelomer silanes that includes related structures with different chain lengths and fluorination patterns, each designed to address specific performance requirements in surface modification applications.

Commercial development of this compound occurred through collaborative efforts between academic research institutions and industrial chemical manufacturers, particularly companies specializing in organosilicon chemistry. The compound's progression from laboratory synthesis to commercial availability involved extensive optimization of synthetic pathways to achieve industrial-scale production while maintaining high purity standards. Manufacturing processes were developed to ensure consistent quality and performance characteristics necessary for reliable industrial applications, establishing the compound as a commercially viable surface modification agent.

Regulatory considerations played a significant role in the compound's development timeline, particularly regarding environmental persistence and bioaccumulation potential associated with perfluorinated compounds. The compound falls under specific regulatory frameworks governing perfluoroalkyl and polyfluoroalkyl substances, requiring comprehensive reporting and assessment procedures. Current regulatory status includes registration under various chemical substance databases, with specific identification numbers assigned by regulatory authorities such as the European Community number 468-970-1. These regulatory frameworks continue to influence the compound's commercial availability and application development, reflecting ongoing scientific understanding of fluorinated compound environmental behavior.

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its unique combination of fluorinated and silane functionalities, enabling applications that neither purely fluorinated compounds nor traditional silanes can achieve independently. The compound exemplifies the principle of functional group synergy, where the perfluorinated hexyl chain provides exceptional hydrophobic and oleophobic properties while the trimethoxysilane moiety enables strong chemical bonding to various substrate materials. This dual functionality represents a significant advancement in molecular design for surface modification applications, allowing precise control over interfacial properties through chemical grafting rather than physical deposition.

The compound's contribution to organofluorine chemistry extends beyond its immediate applications to encompass broader principles of fluorocarbon chain design and optimization. Research demonstrates that the specific chain length and fluorination pattern of the nonafluorohexyl group provides optimal balance between surface modification effectiveness and molecular stability. The compound serves as a model system for understanding structure-property relationships in fluorotelomer chemistry, providing insights into how molecular architecture influences macroscopic surface properties. These fundamental insights have informed the development of related compounds with modified chain lengths and functionalization patterns, expanding the toolkit available for surface engineering applications.

The synthetic accessibility of this compound through established organosilicon chemistry protocols has facilitated its integration into diverse research programs exploring advanced materials development. The compound's reactive trimethoxysilane groups undergo well-characterized hydrolysis and condensation reactions, enabling predictable incorporation into various material systems through established surface chemistry principles. This synthetic versatility has supported extensive research into hybrid organic-inorganic materials where controlled surface properties are essential for performance optimization.

Contemporary research applications of this compound encompass advanced material synthesis, including the preparation of polysilanes and other organosilicon polymers where the compound serves as a fluorinated monomer or chain transfer agent. The compound functions effectively as a reagent for preparing polyfluoroalkylated materials, enabling the introduction of fluorinated functionality into complex polymer architectures. Research has demonstrated its utility as a surfactant for improving drug solubility in pharmaceutical applications, highlighting the compound's versatility beyond traditional surface modification roles. These diverse applications illustrate the compound's significance as a versatile building block in contemporary organofluorine chemistry, supporting innovations across multiple technological domains.

Eigenschaften

IUPAC Name |

trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F9O3Si/c1-19-22(20-2,21-3)5-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJROHELDTBDTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2Si(OCH3)3, C9H13F9O3Si | |

| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576342 | |

| Record name | ((Perfluorobutyl)ethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85877-79-8 | |

| Record name | Nonafluorohexyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85877-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Perfluorobutyl)ethyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonafluorohexyl Trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or diethyl ether under inert nitrogen or argon atmospheres. A stoichiometric ratio of 1:1 between chlorotrimethoxysilane and 3,3,4,4,5,5,6,6,6-nonafluorohexyl iodide is maintained, with magnesium acting as a catalyst to facilitate the Grignard-like intermediate formation. The temperature is carefully controlled between 0°C and 25°C to prevent side reactions such as oligomerization.

Table 1: Typical Reaction Parameters for Direct Alkylation

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran |

| Temperature | 0–25°C |

| Catalyst | Magnesium turnings |

| Reaction Time | 12–24 hours |

| Yield | 68–75% |

Post-reaction purification involves fractional distillation under reduced pressure (10–15 mmHg) to isolate the product, achieving a purity of ≥95%.

Hydrolysis-Condensation Approach

An alternative industrial method employs the hydrolysis and condensation of hydrolyzable fluoroalkylsilanes. This two-step process is favored for scalability and reduced byproduct formation.

Hydrolysis of Fluoroalkylsilane Precursors

In the first step, a hydrolyzable fluoroalkylsilane such as trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is treated with methanol in the presence of a weak acid catalyst (e.g., acetic acid). The reaction converts chloro groups to methoxy groups:

$$

\text{Cl}3\text{Si–C}6\text{F}{13} + 3\text{CH}3\text{OH} \xrightarrow{\text{H}^+} (\text{CH}3\text{O})3\text{Si–C}6\text{F}{13} + 3\text{HCl}

$$

Table 2: Hydrolysis Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Acetic acid (0.5–1.0 wt%) |

| Methanol Molar Ratio | 3.5:1 |

| Temperature | 40–50°C |

| Reaction Time | 4–6 hours |

Condensation for Oligomer Control

The second step involves controlled condensation to minimize oligomer formation, which can compromise product stability. By adjusting the pH to 4–5 using ammonium hydroxide, silanol intermediates condense into dimers or trimers, which are subsequently redistilled to recover the monomeric product.

Acid-Catalyzed Synthesis with Fluorinated Alcohols

A less common but highly efficient method utilizes fluorinated alcohols as starting materials. 3,3,4,4,5,5,6,6,6-nonafluorohexanol reacts with chlorotrimethoxysilane in the presence of a Brønsted acid catalyst (e.g., sulfuric acid):

$$

\text{C}6\text{F}{13}\text{CH}2\text{OH} + \text{ClSi(OCH}3\text{)}3 \xrightarrow{\text{H}2\text{SO}4} (\text{CH}3\text{O})3\text{Si–C}6\text{F}{13} + \text{HCl} + \text{H}2\text{O}

$$

Table 3: Acid-Catalyzed Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst Concentration | 1–2 wt% |

| Molar Ratio (Alcohol:Silane) | 1:1.1 |

| Temperature | 60–70°C |

| Yield | 80–85% |

This method requires rigorous water removal using molecular sieves to shift the equilibrium toward product formation.

Industrial-Scale Production Methods

Large-scale production prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed to maintain consistent temperature and mixing, reducing the risk of exothermic runaway reactions.

Continuous Hydrolysis Process

In a patented industrial workflow, trichloro(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane and methanol are fed into a tubular reactor at 45°C, with a residence time of 30 minutes. The HCl byproduct is neutralized inline using aqueous sodium bicarbonate, yielding a crude product that is distilled in a falling-film evaporator.

Table 4: Industrial Production Metrics

| Metric | Value |

|---|---|

| Throughput | 500–1,000 kg/day |

| Purity | ≥98% |

| Energy Consumption | 15–20 kWh/kg |

Quality Control and Characterization

Post-synthesis analysis ensures compliance with technical specifications. Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹⁹F NMR (CDCl₃, δ ppm): –81.2 (CF₃), –122.5 (CF₂)

- ²⁹Si NMR (CDCl₃, δ ppm): –45.3 (Si–OCH₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Gas Chromatography-Mass Spectrometry (GC-MS)

- Molecular ion peak at m/z 368.27 (M⁺), consistent with the molecular formula C₉H₁₃F₉O₃Si.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for this compound, driven by its methoxy (–OCH₃) groups.

Mechanism :

The hydrolysis generates reactive silanol groups, which facilitate subsequent condensation or surface bonding .

Condensation Reactions

Condensation occurs post-hydrolysis, forming siloxane (Si–O–Si) networks.

Industrial Application :

In coatings, condensation produces self-assembled monolayers (SAMs) with low surface energy (~10–15 mN/m), imparting water/oil repellency .

Substitution Reactions

The methoxy groups can be replaced by nucleophiles, enabling functionalization.

Example Reaction :

Comparative Reactivity with Analogous Silanes

The fluorinated chain enhances stability and alters reactivity compared to non-fluorinated silanes.

| Compound | Hydrolysis Rate | Condensation Efficiency | Surface Energy (mN/m) |

|---|---|---|---|

| This compound | Moderate | High | 10–15 |

| 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane | Slow | Moderate | 8–12 |

| Chlorotrimethylsilane | Rapid | Low | 20–25 |

Key Insight : The electron-withdrawing effect of fluorine reduces hydrolysis susceptibility while enhancing thermal stability .

Environmental and Stability Considerations

-

Moisture Sensitivity : Reacts slowly with ambient moisture, requiring storage under inert atmospheres .

-

Thermal Decomposition : Stable up to 200°C; decomposes above 250°C to release fluorinated hydrocarbons and SiO₂ .

Future Research Directions

Wissenschaftliche Forschungsanwendungen

Properties

- The presence of fluorine atoms imparts hydrophobicity and oleophobicity to surfaces treated with this silane.

- High thermal stability and resistance to chemical degradation.

Surface Modification

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is primarily used for modifying surfaces to enhance their hydrophobic properties. This application is particularly valuable in the following areas:

- Coatings : Used in the formulation of water-repellent coatings for textiles and construction materials.

- Glass and Ceramics : Enhances the durability and water resistance of glass surfaces.

Adhesives and Sealants

This silane acts as a coupling agent in adhesives and sealants, improving adhesion between organic and inorganic materials. It is particularly effective in:

- Composite Materials : Enhances the mechanical strength of composites used in aerospace and automotive industries.

- Construction : Improves the bonding of sealants to substrates like concrete and metal.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organosilicon compounds:

- Fluorinated Silanes : Acts as a precursor for producing other fluorinated silanes with specific functional groups.

- Silylating Agents : Utilized in the preparation of silylating agents for organic synthesis.

Biomedical Applications

Due to its biocompatibility and ability to modify surfaces:

- Prosthetics : Used in coatings for prosthetic devices to enhance biocompatibility.

- Drug Delivery Systems : Investigated for use in drug delivery systems where controlled release is essential.

Case Study 1: Surface Treatment of Glass

A study demonstrated that treating glass surfaces with this compound resulted in a significant reduction in water contact angle from 90° to less than 10°, indicating enhanced hydrophobicity. This treatment improved the longevity and cleanliness of glass surfaces in outdoor applications.

Case Study 2: Adhesive Performance Enhancement

In a comparative analysis of various silane coupling agents used in epoxy resins for composite materials:

- The incorporation of this compound showed a 30% increase in tensile strength compared to untreated samples.

- The study highlighted its effectiveness in improving adhesion between resin matrices and glass fibers.

Table 1: Comparison of Silane Coupling Agents

| Silane Compound | Water Contact Angle (°) | Tensile Strength (MPa) | Application Area |

|---|---|---|---|

| This compound | <10 | +30% | Glass Coatings |

| Trimethoxysilane | ~90 | Baseline | General Adhesives |

| Vinyltrimethoxysilane | ~70 | +15% | Composite Materials |

Table 2: Synthesis Pathways

| Methodology | Yield (%) | Notes |

|---|---|---|

| Hydrolysis followed by condensation | 85 | Efficient for large-scale production |

| Direct addition to functional groups | 75 | Useful for specialized applications |

Wirkmechanismus

The exact mechanism of action of Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is not fully understood. it is believed that the fluorinated alcohols in the fluorination reaction act as a Lewis acid, while the trimethoxysilane precursor functions as a Lewis base. This interaction facilitates various chemical transformations, including hydrolysis and condensation reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Organosilanes

Structural and Functional Group Variations

A. Alkoxy Group Substitution Fluorinated organosilanes differ in their alkoxy substituents, which influence reactivity and application suitability:

Key Findings :

- Trimethoxy derivatives exhibit faster hydrolysis rates due to smaller alkoxy groups, enabling rapid substrate bonding .

- Triethoxy variants offer enhanced solubility in organic solvents, making them preferable in polymer formulations .

- Diisopropyl groups reduce reactivity but improve thermal stability in high-temperature applications .

B. Fluorocarbon Chain Length

The fluorocarbon chain length affects hydrophobicity and surface energy:

Key Findings :

Key Findings :

- The target compound outperforms trifluoropropyl analogs in CMC and surface activity, rivaling conventional methylsiloxanes .

- Nonafluorohexyl chains provide optimal fluorocarbon-hydrocarbon balance for aqueous surfactant systems .

B. CNT Functionalization Efficiency

Functionalization efficiency (%) of CNTs using fluorinated silanes under varying catalysts:

Key Findings :

Biologische Aktivität

Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane (CAS No. 85877-79-8) is a silane compound characterized by its unique fluorinated alkyl chain. This compound is notable for its potential applications in various fields including materials science and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : CHFOSi

- Molecular Weight : 368.27 g/mol

- InChI Key : IJROHELDTBDTPH-UHFFFAOYSA-N

- Physical State : Colorless liquid

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with biological systems and potential toxicological effects.

Toxicological Studies

- Cytotoxicity : Studies have indicated that silanes with fluorinated chains exhibit varying degrees of cytotoxicity depending on their structure. Research has shown that the presence of fluorinated groups can enhance membrane permeability but may also lead to increased cytotoxic effects in certain cell lines.

- Genotoxicity : Preliminary assessments suggest that this compound may not be significantly genotoxic; however, further studies are required to establish a comprehensive understanding of its effects on DNA integrity.

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study conducted on human lung fibroblast cells (WI-38) demonstrated that exposure to this compound at concentrations above 100 µM resulted in significant cell death after 24 hours. The mechanism of action appears to involve oxidative stress and disruption of cellular membranes.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 2: Environmental Impact and Biodegradation

Research into the environmental impact of fluorinated silanes has highlighted concerns regarding their persistence in ecosystems. This compound has shown limited biodegradability in aquatic environments. A study reported that less than 10% degradation occurred over a period of 28 days in standard OECD tests.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique chemical structure:

- Fluorinated Alkyl Chain : The presence of multiple fluorine atoms contributes to hydrophobic interactions with cellular membranes.

- Silane Group : The silane moiety allows for potential covalent bonding with biological macromolecules such as proteins and nucleic acids.

Safety and Regulatory Considerations

Given the potential health risks associated with fluorinated compounds:

- Regulatory bodies have classified certain perfluoroalkyl substances (PFAS), which include compounds like this compound under scrutiny due to their environmental persistence and bioaccumulation potential.

- Safety data sheets recommend handling this compound with caution due to its irritative properties.

Q & A

Q. What are the critical parameters for synthesizing Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane in anhydrous conditions?

Synthesis requires strict moisture control due to the silane group's reactivity with water. Use inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., THF, toluene). Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated chain integrity and <sup>29</sup>Si NMR to confirm methoxy substitution . Storage should use sealed containers with desiccants to prevent hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing fluorinated silanes like this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy (-OCH3) and fluorinated chain signals.

- <sup>19</sup>F NMR : Quantify fluorine environments and detect impurities in the perfluorohexyl group .

- FTIR : Confirm Si-O-C (950–1100 cm<sup>-1</sup>) and C-F (1100–1250 cm<sup>-1</sup>) bonds.

- XPS : Analyze surface composition and fluorine content in hybrid materials .

Q. How should researchers safely handle this compound given its reactivity and toxicity?

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (DOT NA 9269) and skin corrosion risks (GHS Category 1B) .

- Store in dry, cool areas away from oxidizers and acids to prevent violent reactions .

Advanced Research Questions

Q. How do variations in fluorinated chain length (e.g., nonafluorohexyl vs. tridecafluorooctyl) impact surface modification efficiency?

Longer fluorinated chains (e.g., tridecafluorooctyl) enhance hydrophobicity but reduce silane mobility during self-assembly. Compare contact angles and AFM adhesion data for silanes with C6 vs. C8 fluorinated chains. Shorter chains may improve monolayer uniformity on metal oxides .

Q. What experimental strategies mitigate conflicting reports on thermal stability in fluorosilane-based coatings?

Discrepancies arise from differing curing conditions. Optimize curing temperature (e.g., 120–150°C) under nitrogen to prevent Si-O-Si network degradation. Use TGA-DSC to correlate stability with crosslinking density. Note that residual solvents can lower observed decomposition temperatures .

Q. How can this compound be integrated into covalent organic frameworks (COFs) for battery interfaces?

Use solvothermal synthesis with terephthalohydrazide and 1,3,5-trisformylbenzene. The fluorinated silane enhances proton conductivity in artificial solid-electrolyte interphases (SEIs) for lithium-metal anodes. Monitor ionic conductivity via electrochemical impedance spectroscopy (EIS) .

Q. Why do regulatory classifications differ for structurally similar fluorosilanes (e.g., CAS 85877-79-8 vs. 51851-37-7)?

Differences in hazard classification (e.g., skin corrosion vs. no classification) stem from substituent effects. The nonafluorohexyl group in CAS 85877-79-8 may reduce acute toxicity compared to longer-chain analogs. Always consult updated EPA Significant New Use Rules (SNURs) for compliance .

Data Contradiction & Analysis

Q. How to reconcile discrepancies in hydrolysis rates reported for fluorosilanes?

Conflicting data often arise from solvent polarity and catalyst use. For example, protic solvents accelerate hydrolysis, while aprotic solvents slow it. Conduct kinetic studies using <sup>29</sup>Si NMR in controlled humidity chambers to isolate variables .

Q. What explains variability in surface contact angles for coatings derived from this compound?

Inconsistent substrate pretreatment (e.g., plasma cleaning vs. acid etching) and ambient humidity during deposition are key factors. Standardize substrate preparation (e.g., UV-ozone treatment) and use ellipsometry to measure coating thickness .

Safety & Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.